N-(2-amino-2-oxoethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
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Overview
Description
N-(2-amino-2-oxoethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, an oxazole ring, and an amide group, making it a versatile molecule for research and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid and 2-amino-2-oxoethylamine.
Reaction Steps:
The carboxylic acid group of thiophene-2-carboxylic acid is activated and then coupled with 2-amino-2-oxoethylamine to form an amide bond.
The resulting intermediate is then cyclized to form the oxazole ring.
Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to increase yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a pyrrole derivative.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Pyrrole derivatives.
Substitution Products: Amides with various substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-amino-2-oxoethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may inhibit specific enzymes or bind to molecular targets, disrupting pathological processes. The exact molecular pathways and targets vary based on the context of its use.
Comparison with Similar Compounds
N-(2-amino-2-oxoethyl)acrylamide: Similar structure but lacks the thiophene ring.
2-(thiophene-2-carboxamido)oxazole-4-carboxamide: Lacks the amino-2-oxoethyl group.
N-(2-amino-2-oxoethyl)thiophene-2-carboxamide: Similar thiophene and amide groups but different ring structure.
Uniqueness: The combination of the thiophene ring, oxazole ring, and amide group in N-(2-amino-2-oxoethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide provides unique chemical properties and reactivity, distinguishing it from other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its versatile structure and reactivity make it a valuable compound for various fields.
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Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c12-8(16)4-13-9(17)6-5-19-11(14-6)15-10(18)7-2-1-3-20-7/h1-3,5H,4H2,(H2,12,16)(H,13,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYQWUHFEUCEKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CO2)C(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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